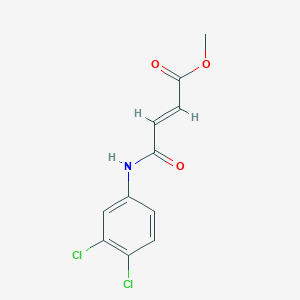

N-benzothioyl-N'-(4,6-dimethyl-2-pyrimidinyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

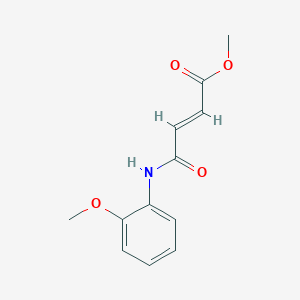

N-benzothioyl-N'-(4,6-dimethyl-2-pyrimidinyl)urea, also known as Benthiocarb, is a widely used herbicide that belongs to the class of carbamate pesticides. It is a white crystalline solid that is soluble in water and has a molecular formula of C12H13N3O2S. Benthiocarb is widely used in agriculture and horticulture to control weeds and grasses in crops such as rice, wheat, and corn.

Mechanism of Action

N-benzothioyl-N'-(4,6-dimethyl-2-pyrimidinyl)urea inhibits the activity of the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids in plants. This leads to the accumulation of toxic levels of intermediate metabolites, which ultimately results in the death of the plant.

Biochemical and Physiological Effects:

N-benzothioyl-N'-(4,6-dimethyl-2-pyrimidinyl)urea has been shown to have low toxicity to mammals and birds, and is considered to be relatively safe for use in agricultural settings. However, it can be toxic to aquatic organisms and should be used with caution in areas near water sources.

Advantages and Limitations for Lab Experiments

N-benzothioyl-N'-(4,6-dimethyl-2-pyrimidinyl)urea is a widely used herbicide that has been extensively studied for its herbicidal properties. It is relatively easy to synthesize and has a low toxicity to mammals and birds. However, its toxicity to aquatic organisms and potential environmental impact should be taken into consideration when using it in lab experiments.

Future Directions

There are several areas of research that could be explored in the future regarding N-benzothioyl-N'-(4,6-dimethyl-2-pyrimidinyl)urea. These include:

1. Development of new formulations of N-benzothioyl-N'-(4,6-dimethyl-2-pyrimidinyl)urea that are more effective and have a lower environmental impact.

2. Investigation of the potential use of N-benzothioyl-N'-(4,6-dimethyl-2-pyrimidinyl)urea in combination with other herbicides to improve efficacy and reduce the risk of resistance development.

3. Exploration of the potential use of N-benzothioyl-N'-(4,6-dimethyl-2-pyrimidinyl)urea in other applications, such as the treatment of fungal infections.

4. Investigation of the potential impact of N-benzothioyl-N'-(4,6-dimethyl-2-pyrimidinyl)urea on non-target organisms, such as bees and other pollinators.

5. Development of new methods for the synthesis of N-benzothioyl-N'-(4,6-dimethyl-2-pyrimidinyl)urea that are more efficient and environmentally friendly.

Synthesis Methods

N-benzothioyl-N'-(4,6-dimethyl-2-pyrimidinyl)urea can be synthesized by the reaction of 4,6-dimethyl-2-pyrimidinamine with carbon disulfide to form 4,6-dimethyl-2-(methylthio)pyrimidine-5-amine. This intermediate is then reacted with benzoyl isocyanate to form N-benzothioyl-N'-(4,6-dimethyl-2-pyrimidinyl)urea.

Scientific Research Applications

N-benzothioyl-N'-(4,6-dimethyl-2-pyrimidinyl)urea has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective in controlling a wide range of weeds and grasses, including barnyardgrass, foxtail, and crabgrass. N-benzothioyl-N'-(4,6-dimethyl-2-pyrimidinyl)urea is also used in combination with other herbicides to improve efficacy and reduce the risk of resistance development.

properties

Molecular Formula |

C14H14N4OS |

|---|---|

Molecular Weight |

286.35 g/mol |

IUPAC Name |

1-(benzenecarbonothioyl)-3-(4,6-dimethylpyrimidin-2-yl)urea |

InChI |

InChI=1S/C14H14N4OS/c1-9-8-10(2)16-13(15-9)18-14(19)17-12(20)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,15,16,17,18,19,20) |

InChI Key |

KBPZTBWPTBUXFV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC(=N1)NC(=O)NC(=S)C2=CC=CC=C2)C |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)NC(=S)C2=CC=CC=C2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[4-(3-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281991.png)

![4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281992.png)

![{[5-(4-bromophenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetic acid](/img/structure/B281994.png)

![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282000.png)

![2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282002.png)

![2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether](/img/structure/B282004.png)

![2-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B282009.png)

![2-amino-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B282013.png)

![4-[3-(Dimethylamino)anilino]-4-oxo-2-butenoicacid](/img/structure/B282015.png)